1-benzyl-1H-pyrazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-benzyl-1H-pyrazol-3-amine, often involves the reaction of hydroxymethyl pyrazole derivatives with primary amines. A study by Titi et al. (2020) provides insights into the synthesis and characterization of such derivatives through various spectroscopic methods and single crystal X-ray crystallography, confirming the structural integrity and purity of the synthesized compounds. These methods offer a detailed understanding of the molecular structure and serve as a foundation for further functionalization reactions (Titi et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 1-benzyl-1H-pyrazol-3-amine, is characterized by N-H of the amine group and nitrogen or oxygen atoms being in-plane with the aromatic ring. Crystallographic analysis plays a crucial role in understanding these structures, revealing the geometric parameters and the angle between planes within the molecules. The study by Titi et al. (2020) utilized crystallographic analysis to elucidate these structural details, providing a basis for understanding the compound's reactivity and interactions (Titi et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 1-benzyl-1H-pyrazol-3-amine are diverse, including its functionalization to obtain various bioactive derivatives. For example, intermolecular C-H amination, as reported by Wu et al. (2014), showcases the compound's reactivity towards forming aminated products under mild conditions, highlighting its potential for further chemical modifications and applications in drug discovery (Wu et al., 2014).
Physical Properties Analysis
The physical properties of 1-benzyl-1H-pyrazol-3-amine and its derivatives, such as solubility, melting point, and crystallinity, are crucial for its application in material science and pharmaceutical formulation. Theoretical and experimental studies, such as those performed by Titi et al. (2020), provide valuable data on these properties, contributing to the understanding of how the compound's structure affects its physical characteristics (Titi et al., 2020).
Chemical Properties Analysis
The chemical properties of 1-benzyl-1H-pyrazol-3-amine, including its reactivity, stability, and interaction with various reagents, are integral to its utility in chemical synthesis and drug design. The compound's ability to undergo a range of reactions, such as amination and condensation, is detailed in studies like that of Wu et al. (2014), providing insights into its versatility and potential for the synthesis of a wide array of chemical entities (Wu et al., 2014).
Scientific Research Applications
Catalysis and Synthesis
Rh(III)-Catalyzed Intermolecular C-H Amination
The Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones demonstrates the use of 1-benzyl-1H-pyrazol-3-amine derivatives in catalysis, enabling the amination of existing drugs with primary or secondary N-benzoate alkylamines (Wu et al., 2014).
Palladium-Catalyzed Asymmetric Allylic Amination
Utilizing chiral ferrocenyl pyrazole ligands, this approach showcases the application of 1-benzyl-1H-pyrazol-3-amine derivatives in achieving high enantioselectivity in palladium-catalyzed aminations (Togni et al., 1996).
Synthesis and Characterization
Synthesis of Pyrazole Derivatives
Pyrazole derivatives synthesized from 1-benzyl-1H-pyrazol-3-amine show potential antitumor, antifungal, and antibacterial activities. The study includes a crystallographic analysis and theoretical calculations to understand their biological activities (Titi et al., 2020).
Microwave-Assisted Amidination
The one-step transformation of amines into guanidines using 1-benzyl-1H-pyrazol-3-amine derivatives demonstrates an efficient and environmentally friendly synthesis process (Solodenko et al., 2006).
Synthesis of Triazolo-Thiadiazoles
The synthesis of novel 1-benzyl-1H-pyrazol-3-amine derivatives integrated with benzofuran and pyrazole moieties for antimicrobial activities illustrates the compound's versatility in drug discovery (Idrees et al., 2019).
Chemical Reactions and Properties
C-H Insertion Reactions
The intramolecular C-H amination of 1-aza-2-azoniaallene salts, generating pyrazolines, showcases the reactivity of 1-benzyl-1H-pyrazol-3-amine derivatives in specific chemical transformations (Hong et al., 2015).
Synthesis of Imidazole Derivatives
This method demonstrates the use of 1-benzyl-1H-pyrazol-3-amine in the multicomponent condensation for synthesizing imidazole derivatives, highlighting its role in developing new chemical entities (Shirole et al., 2017).
Biological Applications
Antimicrobial Agents
The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives and their testing as antimicrobial agents demonstrate the biological potential of 1-benzyl-1H-pyrazol-3-amine in medicinal chemistry (Raju et al., 2010).
Agents Against Lung Cancer Cells
The development of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives from 1-benzyl-1H-pyrazol-3-amine showcases its application in creating potential therapeutic agents against lung cancer (Zhang et al., 2008).
Future Directions
The future directions for “1-benzyl-1H-pyrazol-3-amine” could involve further exploration of its synthesis methods, chemical reactivity, and potential biological applications. As pyrazole derivatives are known to exhibit a wide range of biological activities, “1-benzyl-1H-pyrazol-3-amine” might also have potential biological applications .
properties
IUPAC Name |
1-benzylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUXHXCLAWFAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363658 | |
Record name | 1-benzyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783397 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-benzyl-1H-pyrazol-3-amine | |
CAS RN |
21377-09-3 | |
Record name | 1-benzyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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